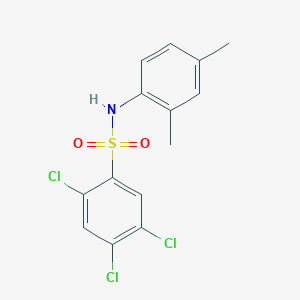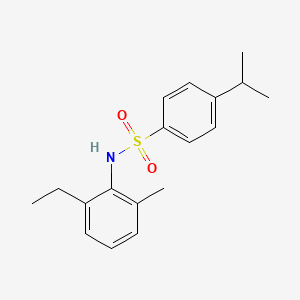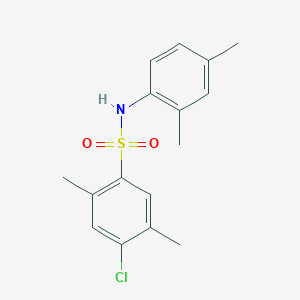
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as CDMS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a white solid that is soluble in organic solvents and has a molecular weight of 347.86 g/mol.
作用机制
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes are involved in the conversion of carbon dioxide to bicarbonate and protons. This compound binds to the zinc ion in the active site of the enzyme, preventing the binding of water molecules and inhibiting the activity of the enzyme. This leads to a decrease in the production of bicarbonate and protons, which has various physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects due to its inhibition of carbonic anhydrase enzymes. This compound has been shown to decrease the production of bicarbonate and protons, leading to a decrease in blood pH. This has implications for the treatment of various diseases, including metabolic acidosis and glaucoma.
This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of carbonic anhydrase enzymes in immune cells. This leads to a decrease in the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of carbonic anhydrase enzymes. This compound is also soluble in organic solvents, making it easy to handle and manipulate in the lab.
However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and manipulate the compound. This compound is also relatively expensive compared to other compounds used in lab experiments.
未来方向
There are several future directions for the study of 4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide, including the development of new drugs that target carbonic anhydrase enzymes for the treatment of various diseases. This compound can also be used as a starting material for the synthesis of novel sulfonamide-based compounds with potential therapeutic applications.
Another future direction is the study of the structure and function of carbonic anhydrase enzymes and their role in various physiological processes. This compound can be used as a tool to study the active site of carbonic anhydrase enzymes and their interaction with other molecules.
Conclusion:
This compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. This compound inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This compound has various biochemical and physiological effects due to its inhibition of carbonic anhydrase enzymes. This compound has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of carbonic anhydrase enzymes. There are several future directions for the study of this compound, including the development of new drugs and the study of the structure and function of carbonic anhydrase enzymes.
合成方法
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethyl aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethyl aniline in the presence of a reducing agent such as sodium borohydride. Both methods yield high purity and yield of this compound.
科学研究应用
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In medicinal chemistry, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance and respiration. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
In biochemistry, this compound has been used as a tool to study the structure and function of carbonic anhydrase enzymes. This compound has been shown to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. This has led to the development of new drugs that target carbonic anhydrase enzymes for the treatment of various diseases.
In pharmaceuticals, this compound has been used as a starting material for the synthesis of various drugs, including sulfonamide-based antibiotics and anti-cancer drugs. This compound has also been used as a building block for the synthesis of novel sulfonamide-based compounds with potential therapeutic applications.
属性
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-5-6-15(12(3)7-10)18-21(19,20)16-9-11(2)14(17)8-13(16)4/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBVCWNOZFXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
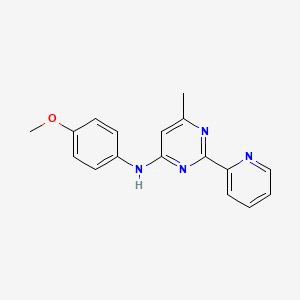
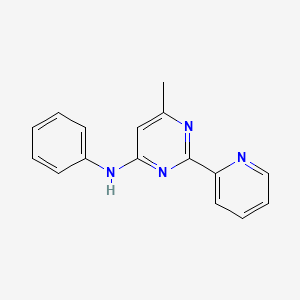
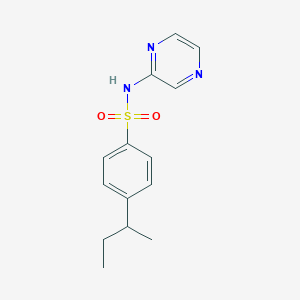

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
